molecular formula C22H17NO5 B2653335 N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034351-01-2

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2653335
CAS No.: 2034351-01-2
M. Wt: 375.38
InChI Key: FOHWTHIBOMWOSJ-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a furan ring, a benzyl group, a methoxy group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (4-(dimethylamino)pyridine) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The furan ring and chromene core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-2-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • N-(4-(furan-3-yl)benzyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide
  • N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-4-carboxamide

Uniqueness

N-(4-(furan-3-yl)benzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the specific positioning of the methoxy group and the furan-3-ylbenzyl moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-26-19-4-2-3-16-11-18(22(25)28-20(16)19)21(24)23-12-14-5-7-15(8-6-14)17-9-10-27-13-17/h2-11,13H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWTHIBOMWOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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